molecular formula C26H26N2O5 B11037178 Benzyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11037178
M. Wt: 446.5 g/mol
InChI Key: KOOQLOCLRSQUQM-UHFFFAOYSA-N
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Description

BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is often carried out under solvent-free conditions or in an environmentally benign solvent like water .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using heterogeneous catalysts such as Zn/MCM-41 or Fe3O4 nanoparticles. These catalysts offer high selectivity, stability, and reusability, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with various therapeutic effects.

    Medicine: It has shown promise in preclinical studies for treating conditions like hypertension and cardiovascular diseases.

    Industry: It is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to modulate calcium channels, which play a crucial role in cardiovascular function. The compound’s structure allows it to bind to these channels, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridines: These compounds share a similar core structure and are also known for their calcium channel-blocking properties.

    Polyhydroquinolines: These are closely related and exhibit similar biological activities.

Uniqueness

What sets BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the nitrophenyl group, in particular, enhances its bioactivity and selectivity .

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H26N2O5/c1-16-22(25(30)33-15-17-8-5-4-6-9-17)23(18-10-7-11-19(12-18)28(31)32)24-20(27-16)13-26(2,3)14-21(24)29/h4-12,23,27H,13-15H2,1-3H3

InChI Key

KOOQLOCLRSQUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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